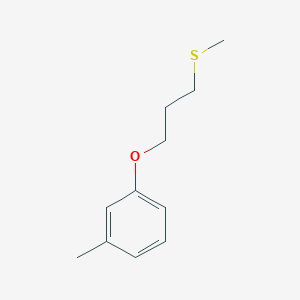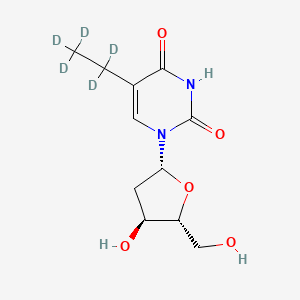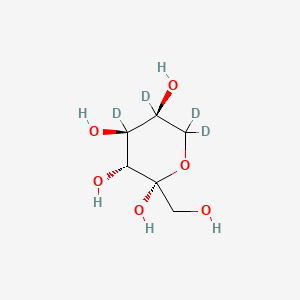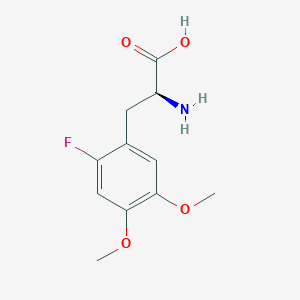
4,5-Dimethoxy-6-Fluoro L-DOPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-6-Fluoro L-DOPA is a synthetic derivative of L-DOPA, a precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medical imaging and treatment of neurological disorders. The addition of methoxy and fluoro groups to the L-DOPA molecule enhances its properties, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-6-Fluoro L-DOPA typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group with a fluorine atom, followed by the introduction of methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure consistency and scalability. The use of commercial disposable cassettes and automated modules has been reported to streamline the production process, making it feasible for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethoxy-6-Fluoro L-DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroxy derivatives, which can be further utilized in different scientific applications.
Applications De Recherche Scientifique
4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and brain function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro L-DOPA: Similar in structure but lacks the methoxy groups, making it less effective in certain applications.
3,4-Dihydroxy-6-Fluoro L-Phenylalanine: Another derivative used in PET imaging but with different pharmacokinetic properties.
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease but with different efficacy and side effects.
Uniqueness
4,5-Dimethoxy-6-Fluoro L-DOPA stands out due to its enhanced ability to cross the blood-brain barrier and its improved stability, making it more effective in medical imaging and treatment applications.
Propriétés
Formule moléculaire |
C11H14FNO4 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
DFOGJHFCUVXMFI-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



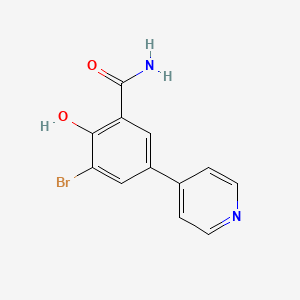
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
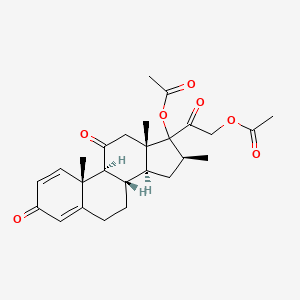
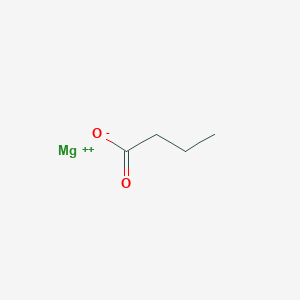
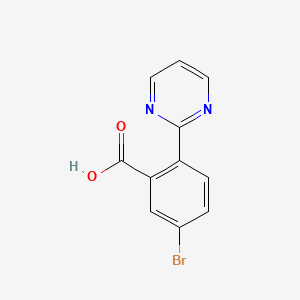
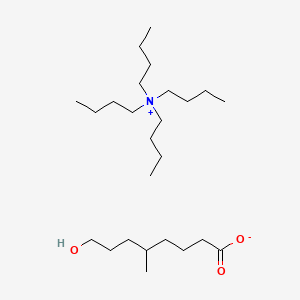
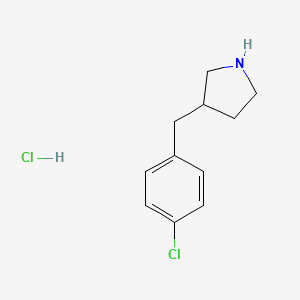

![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
